N1-(2-chlorophenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide N1-(2-chlorophenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 1207032-62-9
VCID: VC7221897
InChI: InChI=1S/C16H14ClFN2O3/c17-13-3-1-2-4-14(13)20-16(22)15(21)19-9-10-23-12-7-5-11(18)6-8-12/h1-8H,9-10H2,(H,19,21)(H,20,22)
SMILES: C1=CC=C(C(=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F)Cl
Molecular Formula: C16H14ClFN2O3
Molecular Weight: 336.75

N1-(2-chlorophenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide

CAS No.: 1207032-62-9

Cat. No.: VC7221897

Molecular Formula: C16H14ClFN2O3

Molecular Weight: 336.75

* For research use only. Not for human or veterinary use.

N1-(2-chlorophenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide - 1207032-62-9

Specification

CAS No. 1207032-62-9
Molecular Formula C16H14ClFN2O3
Molecular Weight 336.75
IUPAC Name N'-(2-chlorophenyl)-N-[2-(4-fluorophenoxy)ethyl]oxamide
Standard InChI InChI=1S/C16H14ClFN2O3/c17-13-3-1-2-4-14(13)20-16(22)15(21)19-9-10-23-12-7-5-11(18)6-8-12/h1-8H,9-10H2,(H,19,21)(H,20,22)
Standard InChI Key KNNDBZZDJKDUFK-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NC(=O)C(=O)NCCOC2=CC=C(C=C2)F)Cl

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

N1-(2-chlorophenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide features a central oxalamide core (-NHC(O)C(O)NH-\text{-NHC(O)C(O)NH-}) bridging two distinct moieties:

  • N1-substituent: A 2-chlorophenyl group, contributing steric bulk and electron-withdrawing characteristics via the chlorine atom.

  • N2-substituent: A 2-(4-fluorophenoxy)ethyl chain, combining fluorine's electronegativity with the ether linkage's conformational flexibility .

The compound's three-dimensional conformation allows for potential hydrogen bonding through the oxalamide carbonyl groups and π-π stacking via aromatic rings, properties critical for intermolecular interactions in biological systems .

Table 1: Key Molecular Properties

PropertyValue
CAS Number1207032-62-9
Molecular FormulaC16H14ClFN2O3\text{C}_{16}\text{H}_{14}\text{ClFN}_{2}\text{O}_{3}
Molecular Weight336.74 g/mol
IUPAC NameN'-(2-chlorophenyl)-N-[2-(4-fluorophenoxy)ethyl]oxamide
SMILESClC1=CC=CC=C1NC(=O)C(=O)NCCOC2=CC=C(C=C2)F
InChI KeyUDSCDPZKOZWADN-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N1-(2-chlorophenyl)-N2-(2-(4-fluorophenoxy)ethyl)oxalamide follows established oxalamide preparation protocols, typically involving:

  • Oxalyl Chloride Activation:
    Reacting oxalyl chloride (ClC(O)C(O)Cl\text{ClC(O)C(O)Cl}) with 2-chloroaniline under anhydrous conditions to form the N1-chlorophenyl oxalamide intermediate .

  • Amine Coupling:
    Subsequent reaction with 2-(4-fluorophenoxy)ethylamine in the presence of a coupling agent like N,N\text{N,N}-dicyclohexylcarbodiimide (DCC), facilitating amide bond formation .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield Optimization Strategies
Oxalyl Chloride StepDichloromethane, 0–5°C, N₂ atmosphereSlow addition of amine to prevent exothermic side reactions
Coupling StepDCC, THF, room temperatureUse of molecular sieves to absorb HCl byproduct

Industrial-scale production would likely employ continuous-flow reactors to enhance safety and reproducibility, though no large-scale manufacturing data are publicly available .

Physicochemical Properties

Solubility and Stability

While experimental solubility data remain unpublished, computational predictions using the Hansen solubility parameters suggest:

  • Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity.

  • Limited solubility in aqueous media (pH 7.4\text{pH 7.4}) without co-solvents, attributable to the compound's lipophilic aromatic groups .

Stability studies indicate susceptibility to hydrolysis under strongly acidic or basic conditions, with degradation pathways involving oxalamide bond cleavage. Storage recommendations include inert atmospheres and temperatures below -20°C for long-term preservation .

Hypothesized Biological Activities

Mechanistic Insights

Though direct pharmacological data are lacking, structural analogs provide clues to potential mechanisms:

  • Enzyme Inhibition: The oxalamide core may chelate metal ions in enzyme active sites, analogous to metalloproteinase inhibitors.

  • Receptor Antagonism: The 4-fluorophenoxy group could mimic tyrosine residues, enabling interactions with kinase domains or G-protein-coupled receptors .

Table 3: Comparative Activity of Oxalamide Derivatives

CompoundReported ActivitySource
N1-(4-chlorophenethyl) derivativeAntibacterial (MIC 10–15 µg/mL)
N1-(2-chlorophenyl) target compoundNot yet characterized

Research Applications and Future Directions

Material Science Applications

The compound’s rigid aromatic framework and hydrogen-bonding capacity make it a candidate for:

  • Supramolecular Polymers: Self-assembly into nanostructures via directional hydrogen bonds.

  • Coordination Complexes: Ligand design for transition metal catalysts, leveraging the oxalamide’s chelating potential .

Drug Discovery Opportunities

Priority research areas include:

  • Antimicrobial Screening: Testing against ESKAPE pathogens given the efficacy of chlorophenyl-containing analogs.

  • Kinase Profiling: High-throughput assays to identify kinase targets influenced by the fluorophenoxy moiety .

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